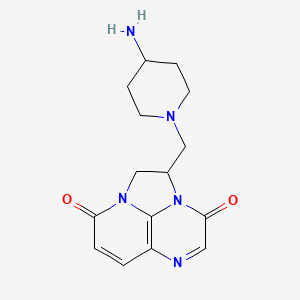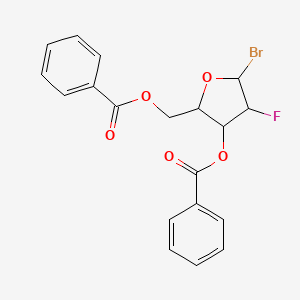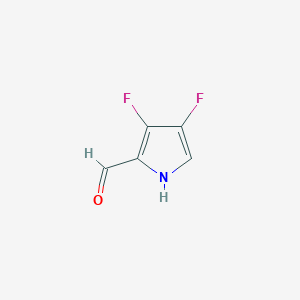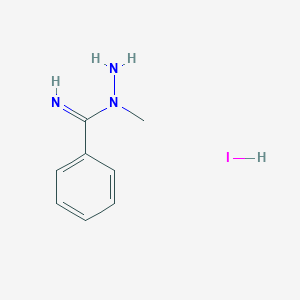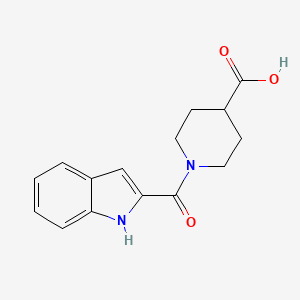
Ethyl 3-Hydroxy-3-(2-thienyl)propanoate
概要
説明
Beta-Hydroxythiophene-2-propanoic acid ethyl ester: is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-Hydroxy-3-(2-thienyl)propanoate can be achieved through various methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale condensation reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the synthesis process .
化学反応の分析
Types of Reactions: Beta-Hydroxythiophene-2-propanoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of beta-Ketothiophene-2-propanoic acid ethyl ester.
Reduction: Formation of beta-Hydroxythiophene-2-propanol.
Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.
科学的研究の応用
Beta-Hydroxythiophene-2-propanoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
作用機序
The mechanism of action of Ethyl 3-Hydroxy-3-(2-thienyl)propanoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
- Thiophene-2-carboxylic acid ethyl ester
- Thiophene-3-carboxylic acid ethyl ester
- Beta-Hydroxythiophene-3-propanoic acid ethyl ester
Comparison: Beta-Hydroxythiophene-2-propanoic acid ethyl ester is unique due to the presence of both a hydroxyl group and an ester group on the thiophene ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to other thiophene derivatives .
特性
分子式 |
C9H12O3S |
|---|---|
分子量 |
200.26 g/mol |
IUPAC名 |
ethyl 3-hydroxy-3-thiophen-2-ylpropanoate |
InChI |
InChI=1S/C9H12O3S/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5,7,10H,2,6H2,1H3 |
InChIキー |
DWGLMTZYPUURJG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(C1=CC=CS1)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details












試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
